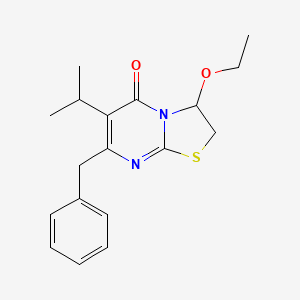
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific substituents on the thiazole and pyrimidine rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic synthesis, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives are used as building blocks for the construction of more complex molecules.
Biology
These compounds may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine
Due to their potential biological activities, these compounds are investigated for therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, these compounds can be used as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives depends on their specific biological targets. They may interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Thiazolopyrimidines
- Benzothiazoles
- Pyrimidinones
Comparison
Compared to other thiazolopyrimidines, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives may offer unique properties due to the specific substituents on the thiazole and pyrimidine rings
Properties
CAS No. |
199852-38-5 |
|---|---|
Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-14(10-13-8-6-5-7-9-13)16(12(2)3)17(21)20(15)18/h5-9,12,15H,4,10-11H2,1-3H3 |
InChI Key |
QUYBWIQSCATPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CSC2=NC(=C(C(=O)N12)C(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















